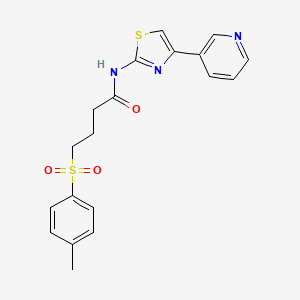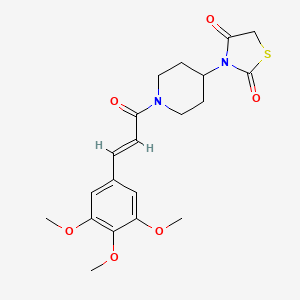
(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H24N2O6S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is structurally related to thiazolidine-2,4-diones, a class of compounds known for various biological activities. Kandeel (2006) explored the synthesis of new thiazolidin-4-ones and thiazolin-4-ones with anticipated biological activity, providing insights into the structural framework and potential applications of such compounds (Kandeel, 2006).
Antimicrobial Applications
The antimicrobial applications of thiazolidine-2,4-dione derivatives have been extensively studied. Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones with notable antimicrobial activity, particularly against gram-positive bacteria, offering a perspective on the potential use of these compounds in battling bacterial infections (Prakash et al., 2011).
Corrosion Inhibition
Thiazolidinedione derivatives, closely related to the compound , have been investigated for their corrosion inhibition properties. Yadav et al. (2015) studied the efficiency of thiazolidinedione derivatives in protecting mild steel against corrosion, suggesting industrial applications in material protection and preservation (Yadav et al., 2015).
Anticancer Activity
The potential anticancer properties of thiazolidine-2,4-dione derivatives have been a subject of research. Ashok and Vanaja (2016) synthesized new thiazolidine-2,4-dione derivatives and evaluated their anticancer activity against various human cancer cell lines, indicating the role these compounds could play in cancer therapy (Ashok & Vanaja, 2016).
Antibacterial and Antifungal Properties
Derivatives of thiazolidine-2,4-dione also show promise in combating fungal infections. Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives with significant antibacterial and antifungal activities, showcasing the versatility of these compounds in pharmaceutical applications (Jat et al., 2006).
Eigenschaften
IUPAC Name |
3-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-15-10-13(11-16(27-2)19(15)28-3)4-5-17(23)21-8-6-14(7-9-21)22-18(24)12-29-20(22)25/h4-5,10-11,14H,6-9,12H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFBAHULTRNGEJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2606526.png)
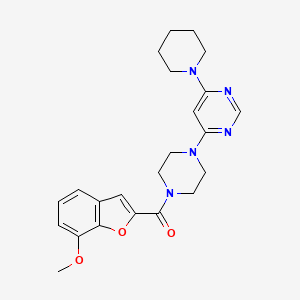
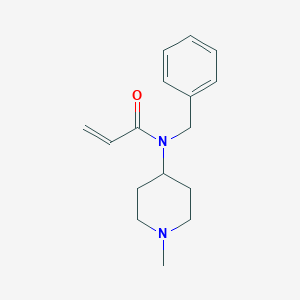
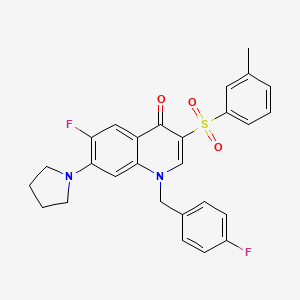
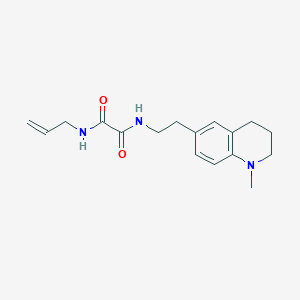
![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)
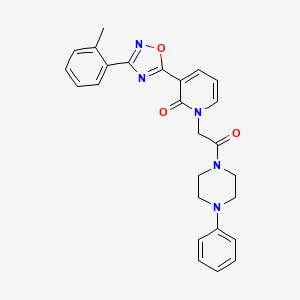
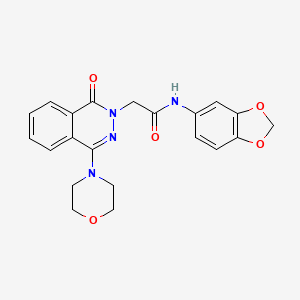
![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)
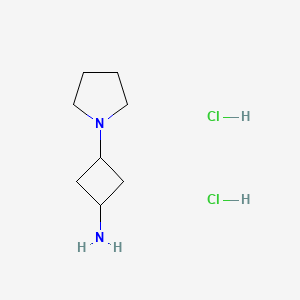
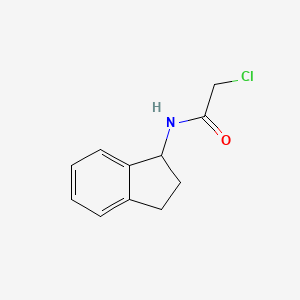
![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)
